Apixaban-d3

Description

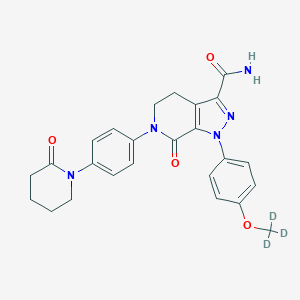

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649382 | |

| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131996-12-7 | |

| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Apixaban-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Apixaban-d3, a deuterated analog of the direct factor Xa inhibitor, Apixaban. This isotopically labeled compound is crucial as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, experimental protocols for its characterization, and its application in analytical methodologies.

Introduction

Apixaban is an orally bioavailable anticoagulant that selectively inhibits both free and clot-bound factor Xa, a critical enzyme in the coagulation cascade.[1] this compound, with deuterium atoms incorporated into the methoxy group, serves as an ideal internal standard in mass spectrometry-based quantification of Apixaban in biological matrices.[2][3] Its chemical structure is identical to Apixaban, except for the isotopic labeling, ensuring similar chemical and physical behavior during sample preparation and analysis, while being distinguishable by its higher mass.

Chemical Structure of this compound:

-

Chemical Name: 1-(4-(methoxy-d3)phenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

-

CAS Number: 1131996-12-7

-

Molecular Formula: C₂₅H₂₂D₃N₅O₄

-

Molecular Weight: 462.52 g/mol

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages:

-

Synthesis of the deuterated intermediate: 4-(methoxy-d3)aniline.

-

Synthesis of this compound using the deuterated intermediate.

Experimental Protocols

This procedure is adapted from standard O-alkylation methods for phenols.

-

Reaction Setup: To a stirred solution of 4-aminophenol in acetone, add potassium carbonate (K₂CO₃).

-

Alkylation: Add methyl-d3 iodide (CD₃I) dropwise to the suspension.

-

Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(methoxy-d3)aniline.

The following is a generalized procedure based on known syntheses of Apixaban, utilizing the deuterated intermediate.

-

Formation of the Pyrazolo-pyridine Core (Intermediate A): Synthesize the core heterocyclic structure using 4-(methoxy-d3)aniline through a multi-step process, likely involving condensation and cyclization reactions as described in various patents.[4][5]

-

Synthesis of the Piperidinyl-aniline Moiety (Intermediate B): Prepare the second key intermediate, which contains the piperidinone-substituted aniline, through established methods.[6]

-

Coupling Reaction: Couple Intermediate A and Intermediate B to form the ethyl ester of this compound. This is often achieved through a base-catalyzed condensation reaction.

-

Amidation: Convert the ethyl ester of this compound to the final product by amidation. This is typically carried out by treating the ester with a source of ammonia, such as aqueous ammonia in a suitable solvent, under heat.[7]

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/dichloromethane) to obtain a high-purity product.[8]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for characterizing this compound, especially in its application as an internal standard.

Experimental Protocol for LC-MS/MS Analysis:

-

Chromatography: Utilize a reverse-phase C18 column with a gradient elution of a mobile phase consisting of ammonium formate buffer and methanol with formic acid.[3]

-

Ionization: Employ electrospray ionization (ESI) in the positive ion mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific mass transitions for Apixaban and this compound.

Table 1: Mass Spectrometry Data for Apixaban and this compound

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| Apixaban | 460.2 | 443.2 | [1] |

| This compound | 463.3 | 202.0 | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule and the successful incorporation of deuterium. The spectrum of this compound is expected to be very similar to that of Apixaban, with the notable absence of the singlet corresponding to the methoxy (-OCH₃) protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.70 | d | Aromatic protons |

| ~7.46 | d | Aromatic protons |

| ~7.35 | d | Aromatic protons |

| ~7.00 | d | Aromatic protons |

| ~4.20 | t | -CH₂- (pyrazolo-pyridine) |

| ~3.65 | t | -CH₂- (piperidone) |

| ~3.20 | t | -CH₂- (pyrazolo-pyridine) |

| ~2.50 | t | -CH₂- (piperidone) |

| ~1.95 | m | -CH₂- (piperidone) |

| Absent | - | -OCD₃ |

Note: Predicted chemical shifts are based on published data for Apixaban. The exact values may vary depending on the solvent and instrument.

Purity and Yield

The purity of the synthesized this compound should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of >98% is generally required for use as an internal standard. The isotopic enrichment should be determined by mass spectrometry and should ideally be >98%. The overall yield of the multi-step synthesis will depend on the efficiency of each reaction. Published syntheses of Apixaban report overall yields in the range of 30-40%.[6]

Application in Bioanalytical Methods

This compound is primarily used as an internal standard for the quantification of Apixaban in biological samples such as plasma.[10] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.

Table 3: Summary of a Validated Bioanalytical Method using this compound

| Parameter | Details | Reference |

| Analytical Technique | UPLC-MS/MS | [3] |

| Biological Matrix | Human Plasma | [3] |

| Sample Preparation | Protein Precipitation | [3] |

| Internal Standard | This compound | [3] |

| Calibration Range | 1 - 500 ng/mL | [3] |

| Accuracy and Precision | Within 15% | [3] |

Conclusion

References

- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 5. US10077263B2 - Process for the preparation of Apixaban - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: APIXABAN, Eliquis [orgspectroscopyint.blogspot.com]

- 8. CN110615788B - Preparation process of high-purity apixaban - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Determining the Isotopic Purity of Apixaban-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of deuterated Apixaban (Apixaban-d3). This compound is a critical internal standard for the quantitative analysis of Apixaban in biological matrices, making the verification of its isotopic enrichment and purity paramount for accurate and reliable bioanalytical data. This document outlines the common analytical techniques, experimental protocols, and data interpretation strategies employed in this essential quality control process.

Introduction to Isotopic Purity and its Importance

Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] They serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) assays due to their similar physicochemical properties to the analyte but distinct mass. The accuracy of quantitative data derived from these assays is directly contingent on the isotopic purity of the internal standard. Impurities, particularly the unlabeled analyte, can lead to an overestimation of the analyte concentration. Therefore, rigorous determination of isotopic purity is a critical step in the validation of any bioanalytical method using a stable isotope-labeled internal standard.

Analytical Techniques for Isotopic Purity Determination

The primary techniques for assessing the isotopic purity of this compound are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique for both the quantification of Apixaban and the assessment of the isotopic purity of its deuterated analogue.[2][3][4][5][6][7] High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are particularly well-suited for this purpose due to their ability to resolve ions with very small mass differences.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can provide valuable information about the location and extent of deuterium incorporation.

Experimental Protocols

A validated LC-MS/MS method is essential for determining the isotopic purity of this compound. The following protocol is a representative example based on published methods.[2][3][4][6]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[2]

-

Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for LC-MS/MS analysis.

-

For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step is typically employed.[2][4]

Chromatographic Conditions:

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.9 µm)[2] |

| Mobile Phase A | 2.5 mM ammonium formate in water (pH 3.0)[2] |

| Mobile Phase B | 0.1% formic acid in methanol[2] |

| Flow Rate | 0.35 mL/min[2] |

| Gradient | A gradient elution is typically used to separate Apixaban from potential impurities.[2] |

Mass Spectrometric Conditions:

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode[2] |

| Monitored Transitions | Apixaban: m/z 460.2 → 443.2; this compound: m/z 463.2 → 446.2 (Note: some sources may use Apixaban-¹³CD₃ with transitions at m/z 464.2 → 447.4)[3][4][6] |

| Collision Energy | Optimized for the specific instrument and transitions. |

| Data Acquisition | Full scan mode for initial assessment and Multiple Reaction Monitoring (MRM) for quantification. |

Data Analysis and Interpretation

The isotopic purity of this compound is determined by measuring the relative abundance of the unlabeled Apixaban (d0) in the deuterated material.

Quantitative Data Summary:

| Parameter | Symbol | Typical Value |

| Molecular Weight of Apixaban | MW(d0) | 459.49 g/mol |

| Molecular Weight of this compound | MW(d3) | 462.51 g/mol |

| Isotopic Purity Specification | % d3 | ≥ 98% |

| Unlabeled Apixaban Content | % d0 | ≤ 2% |

The percentage of unlabeled Apixaban is calculated using the following formula:

% d0 = [Peak Area (d0) / (Peak Area (d0) + Peak Area (d3))] x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound isotopic purity by LC-MS/MS.

Logical Relationship in Bioanalytical Method Validation

The isotopic purity of the internal standard is a foundational element in the validation of a bioanalytical method. The following diagram illustrates this hierarchical relationship.

Conclusion

The determination of the isotopic purity of this compound is a non-negotiable aspect of quality control for its use as an internal standard in bioanalytical methods. This guide has provided a comprehensive overview of the key analytical techniques, experimental protocols, and data analysis strategies. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and accurate quantitative data for Apixaban.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 8. researchgate.net [researchgate.net]

Apixaban-d3: A Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications, analytical methodologies, and critical quality attributes detailed in a Certificate of Analysis (CoA) for Apixaban-d3. This stable isotope-labeled internal standard is crucial for the accurate quantification of Apixaban in pharmacokinetic and metabolic studies.

Core Specifications

The quality of this compound is ensured through a series of rigorous tests, with the results summarized in the Certificate of Analysis. The following table outlines the typical specifications for this compound.

| Test Parameter | Specification | Typical Method |

| Appearance | White to Off-White or Pale Yellow Solid/Powder | Visual Inspection |

| Chemical Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥95% to ≥99.8% | HPLC-UV |

| Isotopic Purity | ≥98% Deuterated forms (d1-d3) | Mass Spectrometry |

| Mass Spectrum | Conforms to the expected mass for this compound | ESI-MS |

| Solubility | Soluble in DMSO and DMF | Solubility Test |

| Water Content | Report Value | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |

Experimental Protocols

Detailed and validated analytical methods are essential for confirming the quality and purity of this compound. The following sections describe the typical experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound and to detect any related substances or impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is commonly used. For example, a mixture of phosphate buffer and acetonitrile (60:40, v/v) can be employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm or 280 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for instance, 35°C.

-

Procedure: A solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) and injected into the HPLC system. The retention time and peak area of the this compound are recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, and infused directly into the mass spectrometer or injected into the LC-MS/MS system.

-

Data Acquisition: The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of this compound. For example, the transition of m/z 463.2 → 280.1 could be monitored.

-

Analysis: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to this compound. The isotopic distribution is examined to determine the percentage of deuterated species and confirm the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).

-

Experiments:

-

¹H NMR (Proton NMR): This spectrum is used to identify the presence and chemical environment of all proton atoms in the molecule. In this compound, the absence or significant reduction of the signal corresponding to the methoxy protons confirms the successful deuterium labeling.

-

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.

-

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, signal integrations, and coupling patterns are analyzed and compared to the known spectrum of unlabeled Apixaban to confirm the structure and the site of deuteration.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow of the testing and certification process for a batch of this compound.

Apixaban's Mechanism of Action

This diagram illustrates the signaling pathway of the coagulation cascade and the inhibitory action of Apixaban.

Physicochemical Properties of Deuterated Apixaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Apixaban in comparison to its non-deuterated counterpart. The strategic incorporation of deuterium in drug molecules, a process known as deuteration, has gained significant attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of therapeutic agents.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows to support further research and development in this area.

Comparative Physicochemical Data

The following table summarizes the available and theoretical physicochemical properties of Apixaban and its deuterated form, Apixaban-d3. It is important to note that detailed experimental data for several key properties of deuterated Apixaban are not extensively available in public literature, likely due to the proprietary nature of such information.

| Property | Apixaban | Deuterated Apixaban (this compound) |

| Molecular Formula | C₂₅H₂₅N₅O₄ | C₂₅H₂₂D₃N₅O₄ |

| Molecular Weight | 459.5 g/mol [2] | 462.52 g/mol [1] |

| pKa | 13.12 (strongest acidic)[3], -1.6 (strongest basic)[3] | Data not publicly available. The effect of deuterium substitution on pKa is generally minimal but can be observed if the deuterium is placed near the ionizable group. |

| Aqueous Solubility | Approximately 0.04 mg/mL in the physiological pH range (1.2-6.8).[2] Sparingly soluble in aqueous buffers.[4] | Data not publicly available. Deuteration is not expected to significantly alter aqueous solubility unless it leads to changes in crystal packing. |

| Solubility in Organic Solvents | Soluble in DMSO (approx. 5 mg/mL) and dimethylformamide (approx. 3 mg/mL).[4] | Soluble in DMSO (≥ 5 mg/mL) and DMF (≥ 3 mg/mL).[1] |

| LogP / LogD | LogP: 1.65 at pH 7.4[3], cLogP: 2.23[3], LogD₇.₄: 1.89. | Data not publicly available. The change in LogP upon deuteration is generally negligible. |

| Melting Point | 326.53 °C[2] | Data not publicly available. Deuteration may slightly alter the melting point due to changes in crystal lattice energy. |

| Crystal Structure | Exists in different polymorphic forms.[5] | Data not publicly available. The crystal structure may be isomorphic to one of the non-deuterated forms or may adopt a new polymorphic form. |

| Metabolic Stability | Primarily metabolized via O-demethylation and hydroxylation.[6] | Expected to be higher than non-deuterated Apixaban. Deuteration at metabolically active sites can slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and altered clearance.[7][8] In one study, deuteration of a celecoxib derivative led to increased metabolic stability both in vitro and in vivo.[9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods applicable to small molecule drugs like Apixaban and its deuterated analogs.

Determination of pKa by Potentiometric Titration

This method is considered a gold standard for pKa determination of ionizable compounds.[10]

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the test compound (Apixaban or deuterated Apixaban) in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system may be necessary.[10]

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.[11]

-

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

-

Titration:

-

Place a known volume (e.g., 20 mL) of the test compound solution in a thermostated vessel at 25 °C.

-

Add the KCl solution to maintain constant ionic strength.

-

Bubble nitrogen gas through the solution to remove dissolved carbon dioxide.[11]

-

If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

-

Add the titrant in small increments and record the pH reading after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point is the inflection point of the sigmoid curve.[12]

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[13]

Methodology:

-

Preparation:

-

Add an excess amount of the solid compound (Apixaban or deuterated Apixaban) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

-

Equilibration:

-

Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

-

Phase Separation:

-

Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not cause a temperature change.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

-

Determination of LogP/LogD by Shake-Flask Method

This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water, to determine its lipophilicity.[15][16]

Methodology:

-

Phase Preparation:

-

Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and the aqueous buffer with n-octanol by shaking them together for at least 24 hours, followed by separation.[15]

-

-

Partitioning:

-

Dissolve a known amount of the test compound in one of the phases.

-

Add a known volume of the second phase to create a biphasic system with a defined volume ratio.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.[17]

-

Let the phases separate completely, which can be aided by centrifugation.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[18]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of this ratio. For ionizable compounds, the measurement at a specific pH gives the distribution coefficient (D), and its logarithm is LogD.[19]

-

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing an accurate determination of the melting point.[20][21]

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 1-5 mg) of the solid compound into a DSC pan.

-

Seal the pan, often hermetically, to prevent any loss of material during heating.[22]

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program, which includes a starting temperature, an ending temperature, and a constant heating rate (e.g., 10 °C/min).[23]

-

-

Measurement:

-

The instrument heats both the sample and reference pans while measuring the difference in heat flow required to maintain them at the same temperature.

-

-

Data Analysis:

-

A thermogram is generated, plotting heat flow versus temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature represents the complete melting of the material.[24]

-

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[25][26]

Methodology:

-

Incubation Mixture Preparation:

-

Prepare an incubation mixture containing the test compound at a specific concentration (e.g., 1 µM) in a buffer solution with either liver microsomes or hepatocytes.

-

For cytochrome P450-mediated metabolism, include the cofactor NADPH.[27]

-

-

Incubation:

-

Incubate the mixture at 37 °C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[28]

-

-

Reaction Quenching:

-

Stop the metabolic reaction at each time point by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.[27]

-

-

Sample Analysis:

-

Centrifuge the samples to remove the precipitated protein.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t₁/₂) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the incubation.[28]

-

Visualizations

Apixaban's Mechanism of Action: Inhibition of the Coagulation Cascade

Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

Experimental Workflow for Comparative Physicochemical Profiling

This workflow outlines the key steps in comparing the physicochemical properties of standard Apixaban and its deuterated analog.

Logical Relationship of Deuteration on Apixaban's Properties

This diagram illustrates the theoretical impact of deuterium substitution on the key properties of Apixaban, leading to potential changes in its clinical profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. asianpubs.org [asianpubs.org]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Differential scanning calorimetry [cureffi.org]

- 21. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 22. researchgate.net [researchgate.net]

- 23. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. s4science.at [s4science.at]

- 25. nuvisan.com [nuvisan.com]

- 26. bioivt.com [bioivt.com]

- 27. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Metabolism of Apixaban and its Deuterated Analog, Apixaban-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3][4] It is widely prescribed for the prevention and treatment of various thromboembolic disorders.[1][5] Understanding the metabolic fate of apixaban is crucial for optimizing its therapeutic use and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of apixaban, with a focus on its deuterated analog, Apixaban-d3, which is commonly used as an internal standard in analytical methods.[6][7] We will delve into the primary metabolic pathways, identify key metabolites, present quantitative data, detail experimental protocols, and visualize the metabolic processes.

Metabolic Pathways of Apixaban

The metabolism of apixaban is relatively slow and occurs primarily in the liver through oxidative pathways.[8][9][10][11] The main biotransformation reactions involve O-demethylation and hydroxylation of the 3-oxopiperidinyl moiety.[1][5][12][13]

Primary Metabolic Pathways:

-

O-demethylation: This is a major metabolic route for apixaban, leading to the formation of O-demethyl apixaban (M2).[5][8][10][11][14]

-

Hydroxylation: Hydroxylation of the piperidinyl ring results in the formation of 3-hydroxy apixaban (M7) and other hydroxylated metabolites (M4).[5][8][9][12]

-

Sulfation: The hydroxylated O-demethyl apixaban can undergo further sulfation.[1][5][12] O-demethyl apixaban sulfate (M1) is a significant and stable water-soluble metabolite found in human plasma.[5][12][15]

-

Glucuronidation: In some species, glucuronidation of O-demethyl apixaban has been observed.[5][14]

Enzymatic Involvement:

The oxidative metabolism of apixaban is predominantly catalyzed by the cytochrome P450 (CYP) 3A4/5 isoenzymes.[1][2][3][8][16][17][18] Minor contributions from other CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2, have also been reported.[1][3][8][16][18] The formation of the inactive metabolite O-demethyl apixaban sulfate is facilitated by the enzyme SULT1A1.[19]

Potential Metabolites of Apixaban

Several metabolites of apixaban have been identified in in vivo and in vitro studies. While unchanged apixaban is the major drug-related component in human plasma, a few key metabolites are consistently observed.[1][12]

Key Identified Metabolites:

-

O-demethyl apixaban (M2): A primary product of O-demethylation.[5][8][14]

-

O-demethyl apixaban sulfate (M1): The most abundant circulating metabolite in humans, though it is pharmacologically inactive.[5][12][13]

-

3-hydroxy apixaban (M7): A product of hydroxylation.[5][8][13]

-

Hydroxylated O-demethyl apixaban (M13): Another significant in vivo metabolite.[5][13]

-

O-demethyl apixaban glucuronide (M14): A prominent metabolite observed in rabbits.[14]

It is important to note that none of the circulating metabolites of apixaban exhibit significant pharmacological activity.[1]

Quantitative Data on Apixaban Metabolism

The elimination of apixaban occurs through multiple pathways, including metabolism, renal excretion, and direct intestinal excretion.[1][5] Approximately 25-27% of an orally administered dose is eliminated as metabolites in the urine and feces.[2][3]

| Parameter | Value | Reference |

| Oral Bioavailability | ~50% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [1][2] |

| Elimination Half-life (t1/2) | ~12 hours | [1][2] |

| Renal Excretion of Unchanged Drug | ~27% of total clearance | [1][3] |

| Metabolism | ~25% of the dose | [2][3] |

| Recovery in Feces | 46.7% - 56.0% | [12] |

| Recovery in Urine | 24.5% - 28.8% | [12] |

| Biliary Excretion | Minor pathway (~2.44%) | [12] |

| Metabolite | Relative Abundance | Matrix | Reference |

| O-demethyl apixaban sulfate (M1) | Major circulating metabolite, ~25% of parent drug exposure | Plasma | [5][12] |

| Unchanged Apixaban | Major component | Plasma | [1][12] |

Experimental Protocols

The study of apixaban metabolism utilizes both in vitro and in vivo models, with analytical quantification typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes involved in apixaban metabolism.

Methodology:

-

Incubation: Apixaban is incubated with human liver microsomes, hepatocytes, or cDNA-expressed P450 enzymes.[8][10]

-

Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing NADPH as a cofactor to initiate the metabolic reactions.

-

Sample Preparation: At various time points, the reactions are quenched, and the samples are prepared for analysis, often by protein precipitation with a solvent like methanol.[6]

-

Analysis: The formation of metabolites is monitored using LC-MS/MS.[8]

In Vivo Metabolism Studies in Humans

Objective: To determine the pharmacokinetic profile and identify the major metabolites of apixaban in humans.

Methodology:

-

Dosing: A single oral dose of [14C]-labeled apixaban is administered to healthy male subjects.[12]

-

Sample Collection: Blood, urine, and feces samples are collected at various time intervals post-dose.[12] In some studies, bile samples may also be collected.[12]

-

Sample Preparation: Plasma is typically separated from blood by centrifugation. Urine and homogenized feces are also prepared for analysis. Extraction methods like protein precipitation or solid-phase extraction are employed.[6][20]

-

Analysis: The concentrations of apixaban and its metabolites are quantified using LC-MS/MS. Radiometric detection is used to determine the total radioactivity in each matrix.[12]

Analytical Method: LC-MS/MS for Apixaban and this compound Quantification

Objective: To accurately quantify apixaban and its deuterated internal standard, this compound, in biological matrices.

Methodology:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[6]

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent drug and its internal standard.

-

Visualizations

Apixaban Metabolic Pathway

Caption: Primary metabolic pathways of Apixaban.

Experimental Workflow for In Vivo Apixaban Metabolism Study

References

- 1. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 4. Apixaban - Metabolism, Pharmacologic Properties and Drug Interactions | Bentham Science [benthamscience.com]

- 5. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portalcris.lsmuni.lt [portalcris.lsmuni.lt]

- 14. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor apixaban in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

- 18. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Frontiers | Genetic determinants of apixaban plasma levels and their relationship to bleeding and thromboembolic events [frontiersin.org]

- 20. A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comparative Analysis of the Pharmacokinetic Profiles of Apixaban and a Hypothetical Deuterated Analog, Apixaban-d3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apixaban, a direct factor Xa (FXa) inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events. Its predictable pharmacokinetic and pharmacodynamic profile allows for fixed-dosing regimens without the need for routine monitoring. This technical guide provides a comprehensive overview of the pharmacokinetic profile of Apixaban, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, this document explores the theoretical pharmacokinetic profile of a deuterated analog, Apixaban-d3. While specific data for this compound is not publicly available, this guide extrapolates the potential impact of deuterium substitution on the pharmacokinetics of Apixaban based on established principles of medicinal chemistry. This analysis aims to provide a valuable resource for researchers and professionals involved in drug development and optimization.

Pharmacokinetic Profile of Apixaban

Apixaban exhibits a well-defined and predictable pharmacokinetic profile, which is summarized in the tables below.

Absorption

Apixaban is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 3 to 4 hours.[1] Its absolute bioavailability is approximately 50%, and it can be taken with or without food as food does not have a clinically meaningful impact on its bioavailability.[2][3]

Distribution

Apixaban is approximately 87% bound to human plasma proteins, primarily albumin.[2] It has a volume of distribution of about 21 liters, suggesting moderate tissue distribution.[1]

Metabolism

Apixaban is metabolized in the liver primarily by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system, with minor contributions from other CYP isozymes.[4] The main metabolic pathways include O-demethylation and hydroxylation.[5][6] The major circulating metabolite, O-demethyl apixaban sulfate, is inactive.[5][6][7] Unchanged apixaban is the major component in human plasma.[2]

Excretion

Apixaban is eliminated through multiple pathways, including renal and fecal excretion.[3][8] Approximately 27% of the total clearance of apixaban is via renal excretion.[2] The remainder is eliminated in the feces through biliary and direct intestinal excretion.[2] The elimination half-life of apixaban is approximately 12 hours.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Apixaban in humans.

Table 1: Key Pharmacokinetic Parameters of Apixaban in Healthy Human Subjects

| Parameter | Value | Reference(s) |

| Absolute Bioavailability (F) | ~50% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [1] |

| Plasma Protein Binding | ~87% | [2] |

| Volume of Distribution (Vd) | ~21 L | [1] |

| Elimination Half-life (t½) | ~12 hours | [2][3] |

| Total Body Clearance (CL) | ~3.3 L/h | [2] |

| Renal Clearance | ~0.9 L/h (~27% of total clearance) | [2] |

Table 2: Routes of Apixaban Elimination in Humans Following a Single 20 mg Oral Dose of [14C]apixaban

| Route of Elimination | Percentage of Administered Dose Recovered | Reference(s) |

| Feces | 56.0% | [5][6] |

| Urine | 24.5% | [5][6] |

Experimental Protocols for Pharmacokinetic Studies of Apixaban

The pharmacokinetic properties of Apixaban have been characterized through a series of well-designed clinical and preclinical studies. Below are detailed methodologies for key experiments.

Human Pharmacokinetic and Mass Balance Study

-

Objective: To assess the absorption, metabolism, and excretion of Apixaban in healthy male subjects.

-

Methodology:

-

A single oral dose of 20 mg of [14C]-labeled Apixaban was administered to healthy male subjects.[5][6]

-

Blood, urine, and feces were collected at predetermined intervals over a period of time.[5][6]

-

The total radioactivity in all samples was measured to determine the routes and extent of excretion.[5][6]

-

Plasma, urine, and fecal samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Apixaban and its metabolites.[9]

-

-

Significance: This study provided crucial information on the mass balance, routes of elimination, and metabolic pathways of Apixaban in humans.

Bioavailability Studies

-

Objective: To determine the absolute oral bioavailability of Apixaban.

-

Methodology:

-

Healthy subjects received a single intravenous (IV) dose of Apixaban and a single oral dose of Apixaban in a crossover study design.

-

Plasma samples were collected at various time points after each administration.

-

Apixaban concentrations in plasma were determined using a validated LC-MS/MS method.[2]

-

The area under the plasma concentration-time curve (AUC) was calculated for both the IV and oral routes.

-

Absolute bioavailability was calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

-

-

Significance: These studies established the fraction of an oral dose of Apixaban that reaches systemic circulation.

In Vitro Metabolism Studies

-

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of Apixaban.

-

Methodology:

-

Significance: These experiments identified CYP3A4/5 as the primary enzyme responsible for Apixaban metabolism, providing insights into potential drug-drug interactions.[4]

This compound: A Theoretical Pharmacokinetic Profile

Deuterium substitution is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug.[10][11] By replacing a hydrogen atom with its heavier isotope, deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond.[11] This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[12]

While no specific pharmacokinetic data for this compound is currently available in the public domain, we can hypothesize its potential profile based on the known metabolism of Apixaban.

Potential Sites for Deuteration

The primary sites of metabolism on the Apixaban molecule are the O-demethylation of the methoxyphenyl group and hydroxylation at other positions, both primarily mediated by CYP3A4/5.[4][5][6] Therefore, strategic deuteration at or near these metabolic "hotspots" could potentially slow down its metabolism. For a hypothetical "this compound," the three hydrogen atoms on the methoxy group are logical candidates for deuteration.

Hypothesized Pharmacokinetic Profile of this compound

-

Absorption and Distribution: The absorption and distribution of this compound are expected to be very similar to that of Apixaban, as deuterium substitution typically does not significantly alter the physicochemical properties that govern these processes.

-

Metabolism and Excretion:

-

Reduced Metabolic Rate: Deuteration of the O-methyl group could decrease the rate of O-demethylation by CYP3A4/5. This would likely lead to a reduced formation of the inactive O-demethyl apixaban metabolite.[13]

-

Increased Half-life and Exposure: A slower metabolic clearance would be expected to result in a longer elimination half-life (t½) and an increased overall drug exposure, as measured by the area under the curve (AUC).[14]

-

Potential for Altered Metabolite Profile: While the primary metabolic pathway might be slowed, it is also possible that metabolism could be shunted towards other, minor pathways.[10]

-

Lower Dosing or Less Frequent Administration: An increased half-life and exposure could potentially allow for a lower dose or less frequent administration of this compound to achieve the same therapeutic effect as Apixaban.[12]

-

Table 3: Hypothetical Comparison of Pharmacokinetic Parameters: Apixaban vs. This compound

| Parameter | Apixaban (Observed) | This compound (Hypothetical) | Rationale for Hypothetical Change |

| Absolute Bioavailability (F) | ~50% | Similar to Apixaban | Deuteration is unlikely to significantly affect absorption. |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | Similar to Apixaban | Absorption rate is generally not affected by deuteration. |

| Plasma Protein Binding | ~87% | Similar to Apixaban | Deuteration does not typically alter protein binding. |

| Volume of Distribution (Vd) | ~21 L | Similar to Apixaban | Distribution is not expected to be significantly altered. |

| Elimination Half-life (t½) | ~12 hours | Increased | Slower metabolism due to the kinetic isotope effect. |

| Total Body Clearance (CL) | ~3.3 L/h | Decreased | Reduced metabolic clearance. |

| Metabolism | Primarily via CYP3A4/5 (O-demethylation) | Slower rate of O-demethylation | Kinetic isotope effect at the site of deuteration. |

Visualizations

Apixaban Mechanism of Action

Caption: Mechanism of action of Apixaban as a direct Factor Xa inhibitor.

Apixaban Metabolism Pathway

References

- 1. Apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Apixaban Metabolism and Pharmacokinetics after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Unseen Anchor: A Technical Guide to the Mechanism of Apixaban-d3 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Apixaban-d3 as an internal standard in the quantitative bioanalysis of the direct oral anticoagulant, Apixaban. We will delve into the mechanism of action of Apixaban, the principles of isotopic labeling, and the practical application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing a comprehensive resource for researchers in the field.

The Anticoagulant Action of Apixaban: A Molecular Intervention

Apixaban is a potent, orally bioavailable, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Unlike traditional anticoagulants, its action is independent of antithrombin III.[3] By selectively binding to both free and clot-bound FXa, as well as prothrombinase activity, Apixaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][4][5] This inhibition of thrombin generation, the final enzyme in the clotting cascade responsible for converting fibrinogen to fibrin, ultimately prevents thrombus formation.[1][5] While Apixaban has no direct effect on platelet aggregation, it indirectly inhibits thrombin-induced platelet aggregation.[3]

Below is a diagram illustrating the coagulation cascade and the point of intervention by Apixaban.

The Role of an Internal Standard: Ensuring Analytical Accuracy

In quantitative analysis, particularly in complex biological matrices like plasma, variability can arise from multiple sources, including sample preparation (e.g., extraction), instrument performance, and matrix effects (ion suppression or enhancement). An internal standard (IS) is a compound added in a known amount to every sample, calibrator, and quality control sample before processing. By comparing the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.

The ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the analytical instrument. This is where isotopically labeled compounds, such as this compound, excel.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of Apixaban, where three hydrogen atoms in the methoxy group have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as hydrogen. This seemingly small change has profound implications for its use as an internal standard.

Physicochemical Properties of Apixaban and this compound

| Property | Apixaban | This compound |

| Molecular Formula | C₂₅H₂₅N₅O₄ | C₂₅H₂₂D₃N₅O₄ |

| Molecular Weight | 459.5 g/mol [6] | 462.52 g/mol [7] |

| Monoisotopic Mass | 459.19065430 g/mol [6] | 462.2095 g/mol (approx.) |

The key principle behind using a deuterated internal standard is that its chemical properties are nearly identical to the unlabeled analyte. This compound will have the same polarity, solubility, and pKa as Apixaban. Consequently, it will behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference, it can be distinguished from Apixaban by a mass spectrometer.

The logical relationship for the superiority of a deuterated internal standard is depicted below.

Experimental Protocols for Apixaban Quantification

The quantification of Apixaban in biological matrices, such as human plasma, is typically performed using LC-MS/MS. Below are representative experimental protocols derived from validated methods.

Sample Preparation

The goal of sample preparation is to extract Apixaban and this compound from the plasma matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) Protocol: [4]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 450 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol: [8]

-

Pipette 250 µL of plasma into a polypropylene tube.

-

Add the internal standard solution.

-

Add a mixture of ethyl acetate and methyl tertiary butyl ether (MTBE) (70:30 v/v).

-

Vortex to mix.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted sample is then injected into an LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters:

| Parameter | Example 1[4] | Example 2[3] |

| LC System | UPLC | HPLC |

| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | Thermo Beta basic-8 (100 mm x 4.6 mm, 5µ) |

| Mobile Phase A | 2.5 mM ammonium formate (pH 3.0) | Ammonium formate buffer (pH 4.2) |

| Mobile Phase B | 100% methanol with 0.1% formic acid | Acetonitrile |

| Flow Rate | 0.35 mL/min | 1.0 mL/min |

| Elution | Gradient | Isocratic (70:30 v/v Mobile Phase B:A) |

| MS System | Triple Quadrupole | Triple Quadrupole |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (Apixaban) | m/z 460.3 → 199.0/443.2[9] | m/z 460.2 > 443.2[3] |

| MRM Transition (this compound) | m/z 463.3 → 202.0[9] | m/z 464.2 > 447.4 (for ¹³CD₃)[3] |

The experimental workflow for a typical bioanalytical study is outlined in the following diagram.

References

- 1. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 2. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Apixaban | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Labeling in Quantitative Analysis: An In-depth Technical Guide

In the landscape of modern analytical chemistry and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H or D), have become indispensable tools for achieving this goal.[1] This subtle alteration in mass, without changing the fundamental chemical properties of a molecule, provides a powerful handle for sensitive and reliable quantification, particularly in complex biological systems.[1] Mass spectrometry (MS) combined with stable isotope labeling is a cornerstone of modern quantitative analysis, enabling the accurate determination of changes in biological samples.[1][2]

This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of deuterium labeling in quantitative analysis, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to leverage this powerful technique.

Core Principles of Deuterium Labeling

The utility of deuterium-labeled compounds in quantitative analysis hinges on two key principles: their function as stable isotope-labeled internal standards (SIL-IS) and the kinetic isotope effect (KIE).

Stable Isotope-Labeled Internal Standards (SIL-IS)

Deuterium-labeled molecules serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) workflows.[1][3] They correct for variability in sample preparation, matrix effects, and instrument response.[1] Because deuterated standards are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiency and potential ion suppression in the mass spectrometer. This allows for accurate quantification by comparing the signal intensity of the analyte to that of the known concentration of the deuterated internal standard.[3] Deuterated internal standards are the most commonly used SIL-ISs due to the relative ease and lower cost of incorporating deuterium into a molecule.[3]

Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[4] This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger than a carbon-hydrogen (C-H) bond.[4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[4][5] The magnitude of the KIE is expressed as the ratio of the rate constants (kH/kD).[4] This principle is strategically employed in drug development to slow down metabolic pathways, thereby improving a drug's pharmacokinetic profile.[6][7]

Methodologies and Experimental Protocols

The successful application of deuterium labeling in quantitative analysis relies on robust experimental protocols. This section details methodologies for common applications.

Quantitative Analysis of Small Molecules using Deuterated Internal Standards

This protocol outlines a typical workflow for quantifying a small molecule drug in a biological matrix like human plasma using a deuterated internal standard.[1]

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the analyte and the deuterated internal standard (IS) in an appropriate solvent (e.g., methanol).[1]

-

Create a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a desired concentration range (e.g., 1-1000 ng/mL).[1]

-

Prepare QCs at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

-

To a fixed volume of plasma sample, calibrator, or QC, add a fixed amount of the deuterated internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC-MS system.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a suitable liquid chromatography method to separate the analyte and internal standard from other matrix components.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[3]

4. Data Analysis:

-

Integrate the peak areas of the analyte and the deuterated internal standard.[3]

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.[3]

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.[3]

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Protein Turnover Analysis using Heavy Water (D₂O) Labeling

Metabolic labeling with deuterium oxide (D₂O) is a cost-effective and versatile method to measure protein synthesis and turnover rates.[2][8][9] Deuterium from D₂O is incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis, which are then incorporated into newly synthesized proteins.[2][10]

1. Cell Culture and Labeling:

-

Culture cells under standard conditions.[1]

-

Prepare labeling medium by enriching the normal culture medium with a final concentration of 4-8% D₂O.[1]

-

Replace the normal medium with the D₂O-containing medium to initiate labeling.[1]

-

Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to create a time-course.[1]

2. Protein Extraction and Digestion:

-

Lyse the harvested cells in a suitable buffer containing protease inhibitors.[1]

-

Quantify the protein concentration using a standard assay (e.g., BCA).[1]

-

Take a fixed amount of protein from each time point.

-

Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with an enzyme like trypsin.

3. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by high-resolution LC-MS/MS.

-

The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify peptides.

4. Data Analysis:

-

Use specialized software to analyze the isotopic distribution of the identified peptides at each time point. The incorporation of deuterium causes a gradual shift in the peptide's isotopic profile.[10][11]

-

Calculate the fraction of newly synthesized protein (θ) at each time point.[10][11]

-

Determine the protein turnover rate constant (k) by fitting the fractional synthesis data to a single exponential kinetic model.[10][11]

Quantitative Data Presentation

Clear presentation of quantitative data is crucial for the interpretation of results from deuterium labeling experiments.

Table 1: Mass Shifts for Deuterated Labeling Reagents

This table provides the mass shifts for commonly used deuterated and non-deuterated (light) labeling reagents in quantitative proteomics.

| Labeling Reagent | Light Mass Shift (Da) | Heavy Mass Shift (Da) | Mass Difference (Da) |

| Isobutyraldehyde | +56.0626 | - | - |

| Isobutyraldehyde-D7 | - | +63.1065 | 7.0439 |

Data sourced from a protocol on quantitative proteomics using deuterated isobutyraldehyde labeling.[12]

Table 2: Comparison of Internal Standard Performance

This table summarizes a hypothetical comparison of the performance of a deuterated internal standard versus a structurally similar analog internal standard in a bioanalytical assay.

| Performance Metric | Deuterated Internal Standard | Analog Internal Standard |

| Precision (%CV) | ||

| Intra-day | < 5% | < 15% |

| Inter-day | < 8% | < 20% |

| Accuracy (%Bias) | ||

| Intra-day | ± 5% | ± 15% |

| Inter-day | ± 10% | ± 20% |

| Matrix Effect | Effectively compensated | Partial compensation |

| Co-elution with Analyte | Yes | May differ slightly |

This table illustrates the generally accepted superior performance of deuterated internal standards in mitigating analytical variability.[3][13][14] Stable isotopically labeled internal standards are considered the first choice, though deuterium-labeled compounds may exhibit slight differences in retention times.[13][14]

Applications in Drug Development and Research

Deuterium labeling is a versatile strategy with broad applications across the drug development pipeline and in fundamental research.[1]

-

Pharmacokinetic (PK) Studies: Deuterated compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug and its metabolites.[15][][17]

-

Improving Drug Efficacy and Safety: The kinetic isotope effect can be leveraged to slow down the metabolism of a drug, potentially leading to improved efficacy, reduced dosage, and a better safety profile.[5][6][7][18][19] The first FDA-approved deuterated drug demonstrated the viability of this strategy.[18][19]

-

Quantitative Proteomics: Beyond protein turnover, deuterium labeling strategies like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) using deuterated amino acids enable the relative quantification of protein abundance between different cell populations.[20][21]

-

Metabolomics: Deuterium labeling helps in tracing metabolic pathways and quantifying changes in metabolite levels in response to various stimuli.[2]

Conclusion

Deuterium labeling is a powerful and indispensable technology in modern quantitative analysis.[1] Its application as the basis for ideal internal standards in LC-MS has significantly advanced the field of bioanalysis, enabling robust and accurate quantification of a wide range of molecules in complex biological matrices.[1] Furthermore, the strategic application of the kinetic isotope effect has created new opportunities in drug design, allowing for the fine-tuning of pharmacokinetic properties to develop safer and more effective medicines.[1] The methodologies and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement deuterium labeling strategies in their work, thereby fostering innovation and accelerating scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. metsol.com [metsol.com]

- 10. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 17. hwb.gov.in [hwb.gov.in]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Stability of Apixaban-d3 Under Laboratory Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Apixaban-d3 under various laboratory stress conditions. The information presented herein is essential for researchers and professionals involved in the development, formulation, and quality control of deuterated Apixaban.

Disclaimer: Direct stability studies specifically on this compound are not extensively available in the public domain. The data and methodologies presented in this guide are primarily based on forced degradation studies of Apixaban, the non-deuterated parent compound. The chemical similarity between Apixaban and this compound allows for a scientifically sound extrapolation of stability behavior. The deuterium labeling in this compound is not expected to significantly alter its fundamental degradation pathways under the described stress conditions.

Core Executive Summary

Forced degradation studies are crucial in understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways. For Apixaban, a direct factor Xa inhibitor, extensive stress testing has been performed according to the International Council for Harmonisation (ICH) guidelines. These studies reveal that Apixaban is most susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media. In contrast, it demonstrates considerable stability against oxidative, thermal, and photolytic stress.

Data Presentation: Quantitative Stability of Apixaban

The following tables summarize the quantitative data from forced degradation studies on Apixaban. These results provide a strong indication of the expected stability profile of this compound.

Table 1: Summary of Apixaban Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Recovery of Apixaban | Reference |

| Acid Hydrolysis | 1 M HCl | 3 hours | 100°C | 97.87% | [1] |

| Alkaline Hydrolysis | 0.5 M NaOH | 3 hours | 100°C | 97.11% | [1] |

| Oxidative Stress | 6% H₂O₂ | 48 hours | Room Temperature | 97.64% | [1] |

| Thermal Stress | Dry Heat | 8 days | 80°C | 96.31% | [1] |

| Photolytic Stress | UV Light | - | - | 97.10% | [1] |

Table 2: Comparative Degradation of Apixaban in Different Studies

| Stress Condition | Study 1: % Recovery[2] | Study 2: % Degradation[3] | Study 3: % Degradation[4] |

| Acid Hydrolysis | 65.9% (undegraded) | Considerable degradation | ~15% |

| Alkaline Hydrolysis | 91.5% (undegraded) | Considerable degradation | ~15% |

| Oxidative Stress | 90.0% (undegraded) | Relatively stable | Stable |

| Thermal Stress | 96.35% (undegraded) | Relatively stable | Stable |

| Photolytic Stress | 93.9% (undegraded) | Relatively stable | Stable |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for stability testing of this compound.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for subjecting an this compound solution to various stress conditions to induce degradation.

-